3-Bromobenzophenone CAS number
3-Bromobenzophenone CAS number
An In-depth Technical Guide to 3-Bromobenzophenone
CAS Number: 1016-77-9
This technical guide provides a comprehensive overview of 3-Bromobenzophenone, a key chemical intermediate in various synthetic processes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its physicochemical properties, safety and handling protocols, synthesis methodologies, and significant applications.
Physicochemical Properties
3-Bromobenzophenone, also known as (3-bromophenyl)(phenyl)methanone, is an aromatic ketone characterized by a benzophenone (B1666685) structure with a bromine atom substituted at the meta-position of one phenyl ring.[1] It typically appears as a white to off-white or beige-yellowish crystalline powder.[1] Its stability under normal temperatures and pressures makes it a reliable reagent in various chemical transformations.[1]
Table 1: Physicochemical Data of 3-Bromobenzophenone
| Property | Value | Reference |
| CAS Number | 1016-77-9 | [1][2][3] |
| Molecular Formula | C₁₃H₉BrO | [1][2][3] |
| Molecular Weight | 261.11 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 74.5-77.5 °C | [2][5] |
| Boiling Point | ~347.5 °C (rough estimate) | [2] |
| Solubility | Sparingly soluble in water (2.9 mg/L at 25°C); Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1] |
| EINECS Number | 213-808-5 | [1][4] |
| InChI Key | XNUMUNIJQMSNNN-UHFFFAOYSA-N | [1][2] |
Safety and Handling
3-Bromobenzophenone is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
Table 2: GHS Hazard Information
| Category | Code | Description | Reference |
| Pictogram | GHS07 | [2] | |
| Signal Word | Warning | [2][4] | |
| Hazard Statements | H315 | Causes skin irritation. | [2][4][7] |
| H319 | Causes serious eye irritation. | [2][4][7] | |
| H335 | May cause respiratory irritation. | [2][4][7] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [2][4] |
| P280 | Wear protective gloves/eye protection. | [2][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4][8] |
Synthesis of 3-Bromobenzophenone
A prevalent method for synthesizing 3-Bromobenzophenone is through a two-stage process commencing with m-bromobenzoic acid, which is first converted to its acid chloride derivative and subsequently used in a Friedel-Crafts acylation reaction with benzene.[9]
Experimental Protocol: Friedel-Crafts Acylation Method[11]
Stage 1: Synthesis of 3-Bromobenzoyl Chloride
-
Dissolve m-bromobenzoic acid in an excess of thionyl chloride (SOCl₂).
-
Heat the mixture at 70°C for approximately 4 hours. The reaction converts the carboxylic acid to an acyl chloride.
-
After the reaction is complete, remove the unreacted thionyl chloride under reduced pressure.
-
Purge the system with nitrogen gas to remove any residual thionyl chloride.
Stage 2: Friedel-Crafts Acylation
-
Cool the crude 3-bromobenzoyl chloride in an ice bath to 0°C.
-
Add chloroform (B151607) as a solvent, followed by benzene.
-
Gradually add anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, while maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
To quench the reaction, slowly pour the mixture into a beaker containing ice water and hydrochloric acid.
-
Separate the organic layer. Wash the residue with water and dry it over anhydrous sodium sulfate.
-
Recover the solvent under reduced pressure.
-
Recrystallize the resulting solid from toluene (B28343) to yield pure 3-bromobenzophenone.
Applications in Research and Development
3-Bromobenzophenone is a versatile building block in organic synthesis, primarily utilized as an intermediate for creating more complex molecules.[1] Its utility stems from the presence of two key reactive sites: the ketone functional group and the carbon-bromine bond.
-
Pharmaceutical Synthesis: The benzophenone scaffold is present in numerous biologically active compounds and marketed drugs.[10] 3-Bromobenzophenone serves as a precursor for synthesizing derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[10]
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures from a simple starting material.[10]
-
Agrochemicals and Dyes: It is also used in the synthesis of agrochemicals and as an intermediate for dyes and pigments.[1]
Spectral Information
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-Bromobenzophenone.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra are used to confirm the arrangement of protons and carbon atoms. The aromatic region of the ¹H-NMR spectrum shows complex multiplets corresponding to the nine protons on the two phenyl rings.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone, typically around 1650-1730 cm⁻¹. Additional peaks confirm the presence of aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4] The presence of bromine is indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) for the molecular ion peak and bromine-containing fragment ions.
Conclusion
3-Bromobenzophenone (CAS No. 1016-77-9) is a fundamentally important chemical intermediate with significant applications in pharmaceutical, agrochemical, and material science research. Its well-defined physicochemical properties, established synthesis protocols, and versatile reactivity make it an invaluable tool for synthetic chemists aiming to construct complex molecular structures. Proper adherence to safety guidelines is crucial when handling this irritant compound.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Bromobenzophenone | 1016-77-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzophenone 98 1016-77-9 [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemical-label.com [chemical-label.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
